2-(4-Methylphenyl)-3-(4-((phenylmethylene)amino)benzoyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one
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Overview
Description
2-(4-Methylphenyl)-3-(4-((phenylmethylene)amino)benzoyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzoxazinones, which are characterized by a benzene ring fused to an oxazine ring. The presence of the 4-methylphenyl and phenylmethyleneamino groups further enhances its chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-3-(4-((phenylmethylene)amino)benzoyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzoyl chloride with 2-aminophenol to form an intermediate, which is then reacted with benzaldehyde derivatives under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-3-(4-((phenylmethylene)amino)benzoyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
2-(4-Methylphenyl)-3-(4-((phenylmethylene)amino)benzoyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-3-(4-((phenylmethylene)amino)benzoyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use in amine protection/deprotection sequences.
4-Benzoyl-4-methylcyclohexa-2,5-dienone: Undergoes similar nucleophilic reactions.
Uniqueness
Its combination of benzoxazinone and Schiff base functionalities makes it a versatile compound in both synthetic and applied chemistry .
Properties
CAS No. |
114439-79-1 |
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Molecular Formula |
C29H22N2O3 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-[4-(benzylideneamino)benzoyl]-2-(4-methylphenyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C29H22N2O3/c1-20-11-13-23(14-12-20)29-31(28(33)25-9-5-6-10-26(25)34-29)27(32)22-15-17-24(18-16-22)30-19-21-7-3-2-4-8-21/h2-19,29H,1H3 |
InChI Key |
UWBYPEQKRNTKSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(C(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)N=CC5=CC=CC=C5 |
Origin of Product |
United States |
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